Fluorescent brightener 205
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorescent brightener 205 is synthesized through a multi-step process involving the reaction of 2,4,6-trichloro-1,3,5-triazine with aniline derivatives. The initial step involves the substitution of chlorine atoms in the triazine ring with aniline groups under controlled temperature and pH conditions. This is followed by the condensation of the resulting dichlorotriazinyl intermediates with 4,4’-diaminostilbene-2,2’-disulfonic acid to form bis-monochlorotriazine intermediates. Finally, these intermediates undergo nucleophilic substitution with ethanolamine to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Fluorescent brightener 205 undergoes various chemical reactions, including:
Substitution Reactions: The initial synthesis involves nucleophilic substitution reactions where chlorine atoms in the triazine ring are replaced by aniline groups.
Condensation Reactions: The formation of bis-monochlorotriazine intermediates involves condensation reactions with 4,4’-diaminostilbene-2,2’-disulfonic acid.
Nucleophilic Substitution: The final step involves nucleophilic substitution with ethanolamine.
Common Reagents and Conditions
Reagents: Aniline derivatives, 2,4,6-trichloro-1,3,5-triazine, 4,4’-diaminostilbene-2,2’-disulfonic acid, ethanolamine.
Conditions: Controlled temperature and pH, typically in the range of 50-100°C and pH 7-9.
Major Products
The major product of these reactions is this compound, which is characterized by its ability to absorb UV light and emit visible blue light .
Scientific Research Applications
Fluorescent brightener 205 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques to detect and quantify substances.
Medicine: Utilized in diagnostic assays to enhance the visibility of biological samples under UV light.
Mechanism of Action
Fluorescent brightener 205 works by absorbing ultraviolet light in the 300-400 nm range and re-emitting it as visible blue light in the 420-470 nm rangeThe compound’s molecular structure, which includes conjugated double bonds and aromatic rings, allows for efficient absorption and emission of light .
Comparison with Similar Compounds
Fluorescent brightener 205 is compared with other optical brighteners such as:
4,4’-diamino-2,2’-stilbenedisulfonic acid: Another widely used optical brightener with similar fluorescence properties.
2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene: Known for its high fluorescence efficiency and stability.
Uniqueness
This compound is unique due to its high solubility in water and its ability to produce a strong blue fluorescence, making it highly effective in various applications .
Properties
CAS No. |
85187-74-2 |
---|---|
Molecular Formula |
C34H30N12Na2O6S2 |
Molecular Weight |
812.8 g/mol |
IUPAC Name |
disodium;5-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C34H32N12O6S2.2Na/c1-35-29-41-31(37-23-9-5-3-6-10-23)45-33(43-29)39-25-17-15-21(27(19-25)53(47,48)49)13-14-22-16-18-26(20-28(22)54(50,51)52)40-34-44-30(36-2)42-32(46-34)38-24-11-7-4-8-12-24;;/h3-20H,1-2H3,(H,47,48,49)(H,50,51,52)(H3,35,37,39,41,43,45)(H3,36,38,40,42,44,46);;/q;2*+1/p-2/b14-13+;; |
InChI Key |
KQIXHGNMGGYJAC-QDBORUFSSA-L |
Isomeric SMILES |
CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
Canonical SMILES |
CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
Origin of Product |
United States |
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